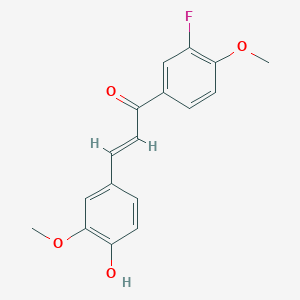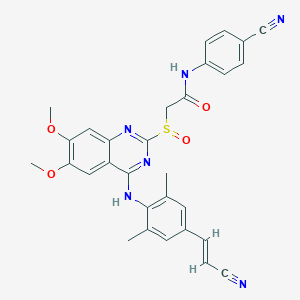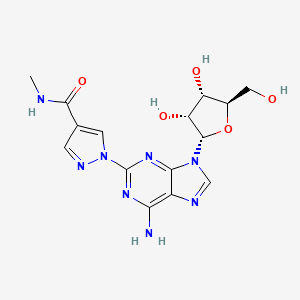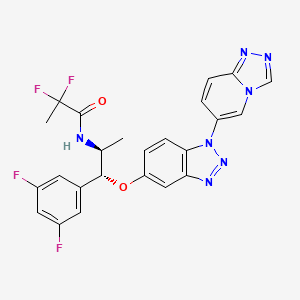
Cytidine 5'-triphosphate (ammonium salt)-d2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cytidine 5’-triphosphate (ammonium salt)-d2 is a deuterium-labeled compound used primarily in biochemical and molecular biology research. It is a pyrimidine nucleoside triphosphate that plays a crucial role in the synthesis of RNA and DNA. The deuterium labeling makes it particularly useful in various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, to study metabolic pathways and molecular interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cytidine 5’-triphosphate (ammonium salt)-d2 typically involves the phosphorylation of cytidine derivatives. The process begins with the protection of the hydroxyl groups on the ribose moiety, followed by the introduction of phosphate groups. The final step involves the deprotection of the hydroxyl groups to yield the triphosphate compound. The reaction conditions often require the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoramidite reagents under anhydrous conditions.
Industrial Production Methods
Industrial production of Cytidine 5’-triphosphate (ammonium salt)-d2 involves large-scale chemical synthesis using automated synthesizers. The process is optimized for high yield and purity, often involving multiple purification steps such as ion-exchange chromatography and high-performance liquid chromatography (HPLC). The final product is typically lyophilized and stored under low-temperature conditions to maintain stability.
化学反応の分析
Types of Reactions
Cytidine 5’-triphosphate (ammonium salt)-d2 undergoes various chemical reactions, including:
Phosphorylation: It can act as a phosphate donor in enzymatic reactions.
Hydrolysis: It can be hydrolyzed to cytidine diphosphate and cytidine monophosphate.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Phosphorylation: Requires phosphorylating agents like ATP or GTP.
Hydrolysis: Typically occurs under acidic or basic conditions.
Substitution: Involves nucleophiles such as amines or thiols.
Major Products
Phosphorylation: Produces phosphorylated intermediates.
Hydrolysis: Yields cytidine diphosphate and cytidine monophosphate.
Substitution: Forms substituted cytidine derivatives.
科学的研究の応用
Cytidine 5’-triphosphate (ammonium salt)-d2 has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of nucleic acids and nucleotides.
Biology: Plays a role in the study of RNA and DNA synthesis, as well as in the investigation of metabolic pathways.
Medicine: Utilized in the development of antiviral and anticancer drugs.
Industry: Employed in the production of diagnostic reagents and biochemical assays.
作用機序
Cytidine 5’-triphosphate (ammonium salt)-d2 exerts its effects by acting as a substrate for various enzymes involved in nucleotide metabolism. It is incorporated into RNA and DNA during the synthesis process, facilitating the formation of phosphodiester bonds. The deuterium labeling allows for the tracking of metabolic pathways and the study of enzyme kinetics. Key molecular targets include RNA polymerases and DNA polymerases, which utilize Cytidine 5’-triphosphate (ammonium salt)-d2 as a building block for nucleic acid synthesis.
類似化合物との比較
Similar Compounds
Cytidine 5’-triphosphate (ammonium salt): The non-deuterated version used in similar applications.
Uridine 5’-triphosphate: Another pyrimidine nucleoside triphosphate involved in RNA synthesis.
Adenosine 5’-triphosphate: A purine nucleoside triphosphate that serves as an energy carrier in cells.
Uniqueness
Cytidine 5’-triphosphate (ammonium salt)-d2 is unique due to its deuterium labeling, which provides distinct advantages in analytical techniques. The presence of deuterium atoms enhances the stability of the compound and allows for precise tracking in metabolic studies. This makes it particularly valuable in research applications where detailed molecular insights are required.
特性
分子式 |
C9H28N7O14P3 |
|---|---|
分子量 |
553.29 g/mol |
IUPAC名 |
azane;[[(2R,3S,4R,5R)-5-(5,6-dideuterio-4-imino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H16N3O14P3.4H3N/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);4*1H3/t4-,6-,7-,8-;;;;/m1..../s1/i1D,2D;;;; |
InChIキー |
ZWDCHPAWLBEYMG-NYFBPBFPSA-N |
異性体SMILES |
[2H]C1=C(N(C(=O)NC1=N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)[2H].N.N.N.N |
正規SMILES |
C1=CN(C(=O)NC1=N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O.N.N.N.N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(4S)-4-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(4-iodophenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12398995.png)







![5-(azidomethyl)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12399035.png)


